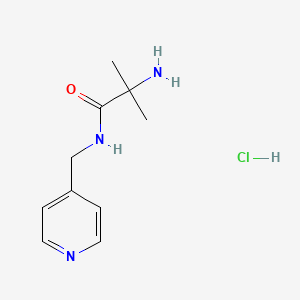
1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanamine hydrochloride
Descripción general
Descripción
“1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanamine hydrochloride” is a chemical compound used in scientific research. It has a complex molecular structure and its empirical formula is C5H9N3O .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, which includes “1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanamine hydrochloride”, involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds were confirmed by spectroscopic techniques .Molecular Structure Analysis
The molecular structure of “1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanamine hydrochloride” is complex. It has a molecular weight of 189.64 . The compound is a part of the 1,2,4-oxadiazole family, which are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving “1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanamine hydrochloride” are complex due to its intricate molecular structure. The compound is part of the 1,2,4-oxadiazole derivatives, which have been synthesized and screened for their anticancer activity against different cancer cell lines .Physical And Chemical Properties Analysis
The physical form of “1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanamine hydrochloride” is a powder . Its molecular formula is C6H10ClN3O and it has an average mass of 175.616 Da .Aplicaciones Científicas De Investigación
Synthesis and Biological Roles of 1,3,4-Oxadiazole Derivatives
Researchers have developed innovative methods for the synthesis of 1,3,4-oxadiazole derivatives, highlighting their significant medicinal applications for treating various diseases. These developments over the past 15 years have led to the exploration of new therapeutic species (S. Nayak & B. Poojary, 2019).
Potential Synthetic Routes and Applications in Metal-Ion Sensing
The synthesis of 1,3,4-oxadiazole derivatives includes methods such as dehydrogenative cyclization, oxidative cyclization, and C-H activation. These derivatives are used as chemosensors for metal-ions due to their high photoluminescent quantum yield and excellent thermal and chemical stability (D. Sharma, H. Om, & A. Sharma, 2022).
Diverse Biological Activities
Compounds bearing the 1,3,4-oxadiazole nucleus are known for their extensive pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral activities. This has guided the development of new derivatives with varied biological activities, serving as a lead nucleus for future therapeutic developments (S. Bala, Sunil Kamboj, & Ashok Kumar, 2010).
Therapeutic Worth of Tailored Compounds
The 1,3,4-oxadiazole derivatives are highlighted for their therapeutic applications in medicinal chemistry, showcasing a wide array of bioactivities. This review emphasizes the importance of these compounds in the development of effective and less toxic medicinal agents (G. Verma et al., 2019).
Synthetic Strategies for Psychologically Useful Derivatives
Oxadiazole derivatives have shown potential in treating various mental health issues, offering a new avenue for research into effective treatments with minimal side effects. The review summarizes recent synthetic strategies and their efficacy in psychological disorders (Shivani Saxena et al., 2022).
Safety And Hazards
The safety data sheet for a similar compound, “1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropan-1-amine hydrochloride”, indicates that it has some hazards. The hazard statements include H302, H315, H319, H332, and H335 . These codes correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation respectively .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-4-8-5(10-9-4)6(7)2-3-6;/h2-3,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUBCUKYYBBSIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanamine hydrochloride | |
CAS RN |
1159737-11-7 | |
| Record name | 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Dimethyl-{6-[4-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1398469.png)



